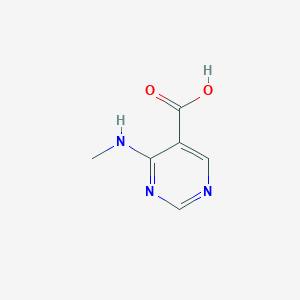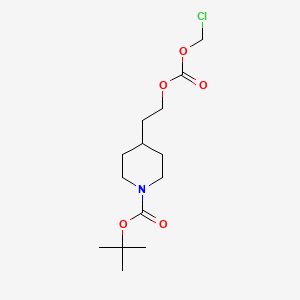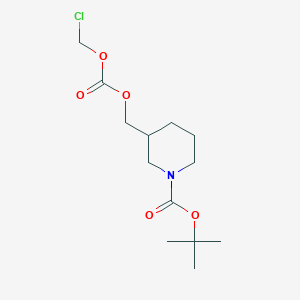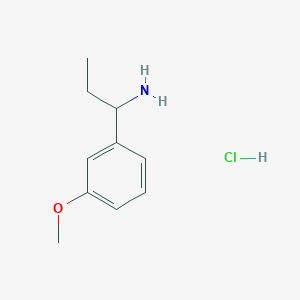
盐酸1-(3-甲氧基苯基)丙-1-胺
描述
1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular weight of 201.7 . It is a solid substance and its IUPAC name is (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 201.7 .科学研究应用
Summary of the Application
Amine groups are used to functionalize silica nanoparticles, which have potential applications in nanotechnology .
Methods of Application or Experimental Procedures
The synthesis and characterization of colloidally stable, 18 nm silica nanoparticles that are functionalized with amine groups were described. Techniques such as electron microscopy, small-angle X-ray scattering (SAXS), and dynamic light scattering were used to show that the amine grafting does not impact particle size .
Results or Outcomes
The study confirmed that the particles do not aggregate at 10 mg mL −1 and pH 2 for 30 days. The amines are present on the surface and accessible with maximum loading calculated to be 0.14 mmol g −1 .
2. Primary α-tertiary Amine Synthesis
Summary of the Application
A quinone-mediated general synthetic platform for the construction of primary α-tertiary amines from abundant primary α-branched amine starting materials is described .
Methods of Application or Experimental Procedures
This procedure pivots on the efficient generation of reactive ketimine intermediates and subsequent reaction with carbon-centered nucleophiles such as organomagnesium and organolithium reagents, and TMSCN, creating quaternary centers .
Results or Outcomes
This efficient, broadly applicable and scalable amine-to-amine synthetic platform was successfully applied to library and API synthesis and in the functionalization of drug molecules .
3. Preparation of Tertiary Phosphines
Summary of the Application
Tertiary phosphines, which contain only P–C bonds, are synthesized from various synthetic approaches . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .
Methods of Application or Experimental Procedures
The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route . Organolithium compounds are the most common reagents for the synthesis of phosphines .
Results or Outcomes
This synthetic approach continues to be the most widely-used and universal .
4. Synthesis of (S)-1-(3-methoxyphenyl)ethylamine
Summary of the Application
An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine . This compound is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .
Methods of Application or Experimental Procedures
The synthesis involves a biocatalysis-crystallization process .
Results or Outcomes
The study demonstrated the feasibility of the integrated process for the synthesis of (S)-1-(3-methoxyphenyl)ethylamine .
5. Synthesis of Urapidil
Summary of the Application
Urapidil is a drug used for the treatment of high blood pressure. The synthesis of Urapidil involves the use of 1-(2-methoxyphenyl)propan-1-amine .
Methods of Application or Experimental Procedures
The synthesis involves distillation under reduced pressure to obtain the intermediate, which is then used directly in the next step .
Results or Outcomes
The study demonstrated the feasibility of the improved route for the synthesis of Urapidil .
6. Preparation of ®-1-(3-Methoxyphenyl)propan-1-amine
Summary of the Application
®-1-(3-Methoxyphenyl)propan-1-amine is a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early stage Alzheimer’s disease .
Methods of Application or Experimental Procedures
The synthesis involves a biocatalysis-crystallization process .
Results or Outcomes
The study demonstrated the feasibility of the integrated process for the synthesis of ®-1-(3-Methoxyphenyl)propan-1-amine .
安全和危害
属性
IUPAC Name |
1-(3-methoxyphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMOMOWBZZIRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)
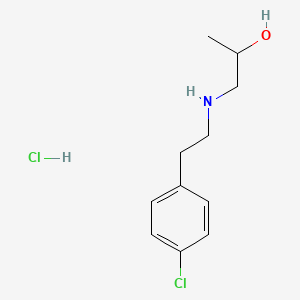
![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)
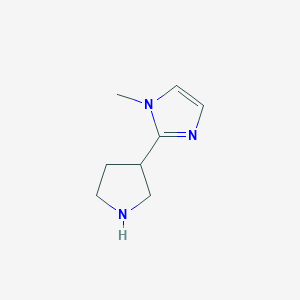
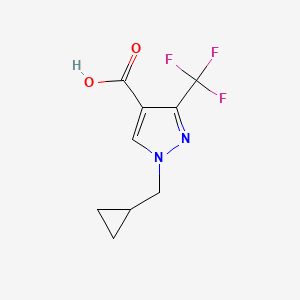
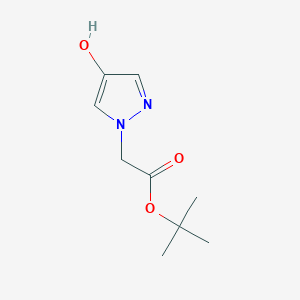
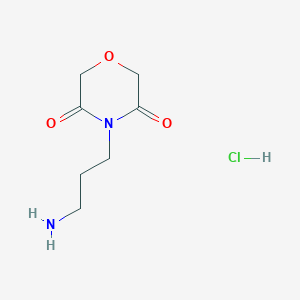
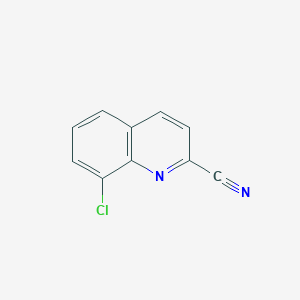
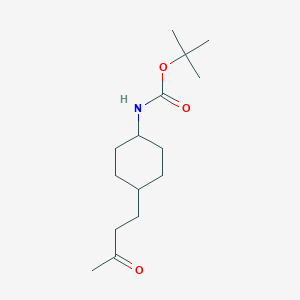
![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)
